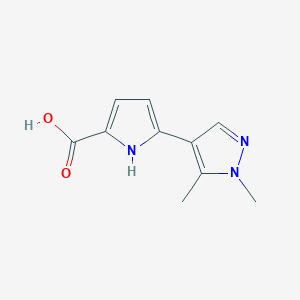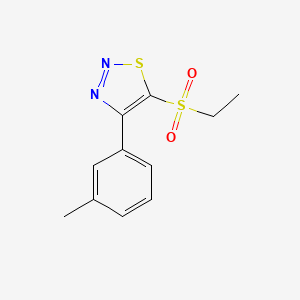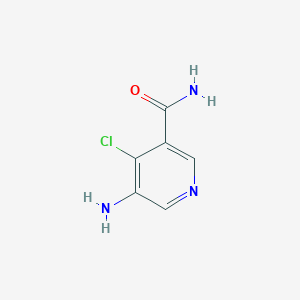
5-Amino-4-chloronicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-chloronicotinamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is a derivative of nicotinamide, which is an amide derivative of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications .
Méthodes De Préparation
The synthesis of 5-Amino-4-chloronicotinamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chloronicotinic acid with ammonia, followed by chlorination and subsequent amination . The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
5-Amino-4-chloronicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
Oxidation: The compound can be oxidized to form 5-amino-4-chloronicotinic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 5-amino-4-chloronicotinylamine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-chloro position, leading to a wide range of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
5-Amino-4-chloronicotinamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Mécanisme D'action
The mechanism of action of 5-Amino-4-chloronicotinamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis . The compound can also interfere with DNA replication and repair processes, leading to cell death in bacteria .
In cancer research, derivatives of this compound have been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
5-Amino-4-chloronicotinamide can be compared with other similar compounds, such as 5-Amino-4-bromonicotinamide and 5-Amino-4-iodonicotinamide . These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity.
5-Amino-4-bromonicotinamide: This compound has a bromine atom instead of chlorine, which can affect its reactivity in substitution reactions.
5-Amino-4-iodonicotinamide: The presence of an iodine atom can enhance the compound’s ability to participate in certain types of chemical reactions, such as oxidative addition.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
5-amino-4-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3(6(9)11)1-10-2-4(5)8/h1-2H,8H2,(H2,9,11) |
Clé InChI |
RBSKRAUNKSDWHR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)N)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


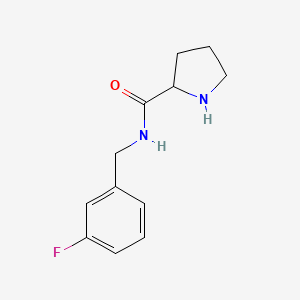
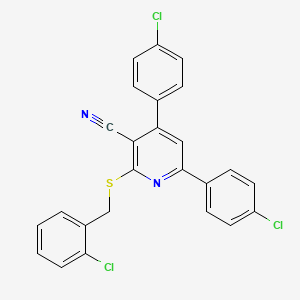
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15055519.png)
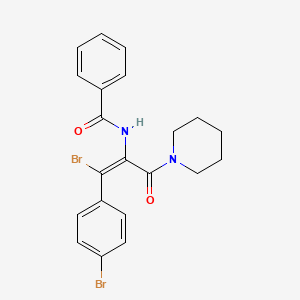

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
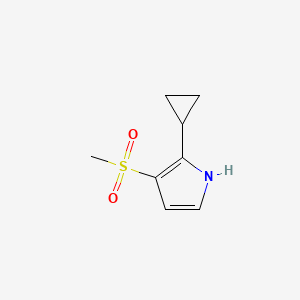
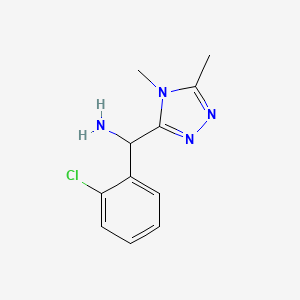

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)
